molecular formula C11H7BrF3NO2 B1413865 Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate CAS No. 1805500-21-3

Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate

Cat. No.: B1413865
CAS No.: 1805500-21-3
M. Wt: 322.08 g/mol
InChI Key: KCIBOFIMTCCVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 4-(trifluoromethyl)benzoate followed by the introduction of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoate ester can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Substitution: Formation of ethyl 2-amino-5-cyano-4-(trifluoromethyl)benzoate.

    Reduction: Formation of ethyl 2-bromo-5-aminomethyl-4-(trifluoromethyl)benzoate.

    Oxidation: Formation of 2-bromo-5-cyano-4-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 2-bromo-4-(trifluoromethyl)benzoate: Lacks the cyano group, which may result in different reactivity and biological activity.

    Ethyl 2-cyano-4-(trifluoromethyl)benzoate: Lacks the bromine atom, affecting its potential for substitution reactions.

    Ethyl 2-bromo-5-cyano-4-methylbenzoate: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties and applications.

This compound stands out due to the presence of both the cyano and trifluoromethyl groups, which impart unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)7-3-6(5-16)8(4-9(7)12)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIBOFIMTCCVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.